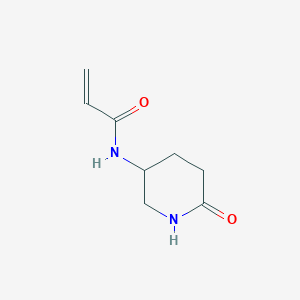
N-(6-oxopiperidin-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-oxopiperidin-3-yl)prop-2-enamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring with an oxo group at the 6-position and a prop-2-enamide group attached to the 3-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with piperidine-3-carboxylic acid as the starting material.
Oxidation: The piperidine ring is oxidized to introduce the oxo group at the 6-position.
Amide Formation: The carboxylic acid group is then converted to an amide group by reacting with prop-2-enamide under appropriate conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-3,6-dione derivatives.
Reduction Products: Piperidine-3,6-diol derivatives.
Substitution Products: Various substituted piperidines depending on the nucleophile used.
作用機序
Target of Action
The primary target of N-(6-oxopiperidin-3-yl)prop-2-enamide is currently unknown. The compound is a new synthetic analogue of fentanyl , suggesting that it may have similar targets, such as the opioid receptors.
Result of Action
The molecular and cellular effects of this compound’s action are not well understood. If it acts similarly to fentanyl, it could potentially produce analgesic effects by binding to opioid receptors and inhibiting pain signaling. This is speculative and requires further investigation .
科学的研究の応用
N-(6-oxopiperidin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
N-(6-oxopiperidin-3-yl)-1,3-thiazole-4-carboxamide: This compound has a thiazole ring attached to the piperidine ring.
2-(6-oxopiperidin-3-yl)acetic acid: This compound features an acetic acid group instead of the prop-2-enamide group.
N-(6-oxopiperidin-3-yl)-3-(4-propan-2-ylphenyl)butanamide: This compound has a butanamide group and a phenyl ring with an isopropyl group.
Uniqueness: N-(6-oxopiperidin-3-yl)prop-2-enamide is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industry.
生物活性
N-(6-oxopiperidin-3-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a keto group at the 6-position and an enamide functional group. This structure is indicative of its potential reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's enamine moiety is believed to play a crucial role in its mode of action, facilitating nucleophilic reactions that can lead to significant biological effects .
Biological Activities
-
Anticancer Activity :
- Studies have shown that similar compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
- A specific study indicated that certain oxopiperidine derivatives could inhibit cell growth in multiple myeloma (MM) cell lines, demonstrating IC50 values comparable to established treatments like lenalidomide .
- Enzyme Inhibition :
- Modulation of Cellular Pathways :
Table 1: Summary of Biological Activities
Case Studies
- Antiproliferative Effects :
- Cell Cycle Analysis :
特性
IUPAC Name |
N-(6-oxopiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCWLVBJDWUFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(=O)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














